
Pectin(fromapple)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pectin is a complex polysaccharide found in the cell walls of fruits and vegetables, particularly abundant in apples and citrus fruits. It is composed mainly of galacturonic acid units linked together in a linear chain. Pectin is widely used in the food industry as a gelling agent, thickener, and stabilizer, especially in the production of jams and jellies .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Pectin is typically extracted from apple pomace or citrus peels through a series of steps involving acid extraction, precipitation, and purification. The process begins with the raw material being treated with a dilute acid solution, such as hydrochloric acid, at elevated temperatures. This helps to solubilize the pectin. The solution is then filtered, and the pectin is precipitated using alcohol, usually ethanol or isopropanol. The precipitated pectin is washed and dried to obtain the final product .
Industrial Production Methods
In industrial settings, the extraction process is optimized for efficiency and yield. Techniques such as ultrasound-assisted extraction, subcritical water extraction, and microwave-assisted extraction are employed to enhance the extraction process. These methods are more environmentally friendly and result in higher yields of pectin .
Analyse Des Réactions Chimiques
Types of Reactions
Pectin undergoes various chemical reactions, including esterification, de-esterification, and hydrolysis. Esterification involves the addition of methanol to the carboxyl groups of galacturonic acid units, forming methyl esters. De-esterification, on the other hand, involves the removal of these ester groups, often catalyzed by pectinesterase enzymes .
Common Reagents and Conditions
Esterification: Methanol, acidic conditions
De-esterification: Pectinesterase, neutral to slightly alkaline conditions
Hydrolysis: Acidic or enzymatic conditions
Major Products Formed
Esterification: Methyl esters of pectin
De-esterification: Free galacturonic acid units
Hydrolysis: Shorter chains of galacturonic acid units
Applications De Recherche Scientifique
Pectin has a wide range of applications in scientific research:
Chemistry: Used as a gelling agent and stabilizer in various chemical formulations.
Biology: Studied for its role in plant cell wall structure and function.
Medicine: Investigated for its potential in drug delivery systems, wound healing, and as a dietary fiber with cholesterol-lowering properties.
Industry: Utilized in the food industry for making jams, jellies, and as a fat replacer in low-calorie foods.
Mécanisme D'action
Pectin exerts its effects primarily through its ability to form gels and bind to various substances. In the gastrointestinal tract, pectin binds to cholesterol and bile acids, reducing their absorption and thus lowering blood cholesterol levels. It also forms a viscous gel that slows down the absorption of glucose, making it beneficial for blood sugar control .
Comparaison Avec Des Composés Similaires
Pectin is often compared with other gelling agents and polysaccharides such as agar, gelatin, and carrageenan. While all these compounds can form gels, pectin is unique in its ability to gel in the presence of sugar and acid, making it particularly suitable for jam and jelly production. Other similar compounds include:
Agar: Derived from seaweed, forms gels at lower temperatures.
Gelatin: Protein-based, derived from animal collagen.
Carrageenan: Extracted from red seaweed, used in dairy products
Pectin’s unique properties, such as its ability to form gels in acidic conditions and its health benefits, make it a valuable compound in various industries.
Propriétés
Formule moléculaire |
C47H68O16 |
|---|---|
Poids moléculaire |
889.0 g/mol |
Nom IUPAC |
14-(2,3-dihydroxy-4-methyloxan-2-yl)-28-hydroxy-5,7,9,19,29-pentamethyl-18,31-dioxo-13,17,38,39,40,41,42,43-octaoxaoctacyclo[31.4.1.11,35.12,5.120,24.124,27.129,32.012,16]tritetraconta-8,10-diene-35-carboxylic acid |
InChI |
InChI=1S/C47H68O16/c1-25-9-10-31-33(21-36(56-31)47(54)38(49)27(3)13-19-55-47)57-40(51)28(4)30-8-7-14-45(58-30)16-11-32(59-45)39(50)43(6)23-29(48)37(62-43)34-24-44(41(52)53)17-18-46(60-34,63-44)35-12-15-42(5,61-35)22-26(2)20-25/h9-10,20,26-28,30-39,49-50,54H,7-8,11-19,21-24H2,1-6H3,(H,52,53) |
Clé InChI |
IJSPTHZVVHPQQN-UHFFFAOYSA-N |
SMILES canonique |
CC1CCOC(C1O)(C2CC3C(O2)C=CC(=CC(CC4(CCC(O4)C56CCC(O5)(CC(O6)C7C(=O)CC(O7)(C(C8CCC9(O8)CCCC(O9)C(C(=O)O3)C)O)C)C(=O)O)C)C)C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-[2-[1-(4-cyclopropyl-4-hydroxybut-2-enyl)-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol](/img/structure/B13397666.png)
![Phosphoric acid--6-phenyl-2,3,5,6-tetrahydroimidazo[2,1-b][1,3]thiazole (1/1)](/img/structure/B13397692.png)
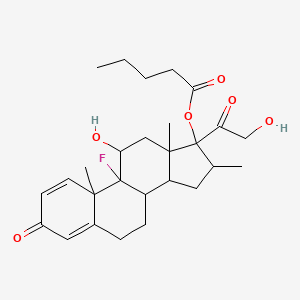
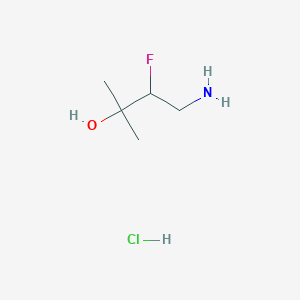
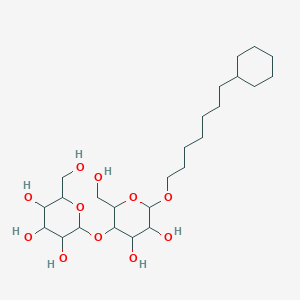
![Methyl 1,4a-dimethyl-6-methylidene-5-[2-(2-oxo-2,5-dihydrofuran-3-yl)ethyl]-decahydronaphthalene-1-carboxylate](/img/structure/B13397706.png)
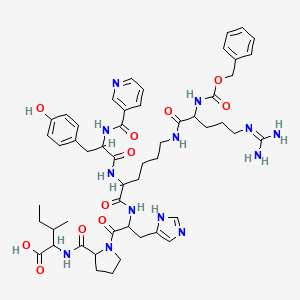
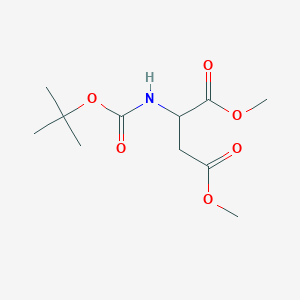
![10-(2,3-Dihydroxy-3-methylbutyl)-9-methoxy-6,11a-dihydro-[1]benzofuro[3,2-c]chromene-3,6a-diol](/img/structure/B13397727.png)
![Bis[3-(chlorocarbonyl)phenyl] benzene-1,4-dicarboxylate](/img/structure/B13397730.png)
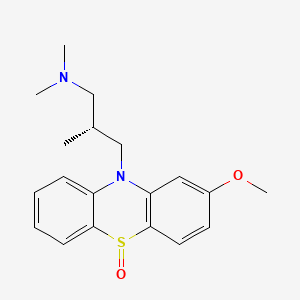
![N-[[3-[3-fluoro-4-(4-oxidomorpholin-4-ium-4-yl)phenyl]-2-oxo-1,3-oxazolidin-5-yl]methyl]acetamide](/img/structure/B13397754.png)
![3-[[4-[[1-(2-Methylphenyl)-4,6-dioxo-2-sulfanylidene-1,3-diazinan-5-ylidene]methyl]phenoxy]methyl]benzoic acid](/img/structure/B13397757.png)
